molecular formula C16H26BrNO B1680461 (-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 78095-20-2

(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No. B1680461
CAS RN: 78095-20-2
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UQKRIMTDSA-N
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Description

The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), smell, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

  • Isomeric Selectivity at Dopamine Receptors :

    • 8-OH-DPAT demonstrates a higher affinity for dopamine D3 receptors compared to D2 receptors, which are more common in the brain. This selectivity is particularly notable in its R(+) enantiomer, offering potential for the development of D3 selective agents and insights into the functions of these receptors (Baldessarini et al., 1993).
  • Behavioral Effects in Murine Models :

    • Studies have shown that the enantiomers of 8-OH-DPAT can have differing behavioral effects in murine models. For instance, the R(+) enantiomer induced a pronounced behavioral suppression, whereas the S(-) enantiomer reduced anxiety indices without significantly altering general activity levels. These findings are significant in understanding the role of 5-HT1A receptors in anxiety-related processes (Cao and Rodgers, 1996).
  • Neural Plasticity in Epileptic Rats with Depression :

    • Research indicates that 8-OH-DPAT can enhance neurogenesis within the hippocampal dentate gyrus and decrease mossy fiber sprouting in epileptic rats with depression. This suggests its role in improving neural plasticity in certain neurological conditions (Yang et al., 2012).
  • Action on Spinal Motor Systems :

    • The compound has been shown to affect spinal motor systems differently based on the site of action. For instance, it excites spinal motor systems at the supraspinal site while inhibiting them at the spinal cord site, highlighting its complex interaction with the central nervous system (Hasegawa and Ono, 1996).
  • Modulation of Serotonin Receptors in Various Regions :

    • 8-OH-DPAT has been found to modulate serotonin receptors, impacting neuronal firing and locomotor activity in various species, including the lamprey. This underlines the compound's role in understanding serotonergic modulation in the nervous system (Wikström et al., 1995).
  • Effects on Learning and Performance in Rats :

    • The compound has been studied for its impact on learning and performance, showing that it can disrupt complex behaviors in rats, which is relevant to understanding the role of 5-HT1A receptors in cognitive processes (Winsauer et al., 1999).
  • Potential Antidepressant Properties :

    • 8-OH-DPAT has been explored for its potential antidepressant properties, as it shows anti-immobility activity in animal models predictive of antidepressant activity. This indicates its potential as a novel class of rapid-acting antidepressant agents (Cervo and Samanin, 1987).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and health effects of the compound. Material safety data sheets (MSDS) are a valuable resource for this information.


Future Directions

This could involve potential applications of the compound, ongoing research, and areas of interest for future study.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide”, you may need to refer to scientific literature or databases. If you have access to a university library, databases like SciFinder, PubMed, and Web of Science can be very helpful. You can also use Google Scholar for a more general search. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)-

CAS RN

78095-20-2
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS7KP0CVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
K Kaneko, M Iwasaki, M Yoshikawa… - American Journal of …, 2010 - journals.physiology.org
… The inhibitory effect of 8-hydroxy-2-dipropylaminotetralin hydrobromide, a 5-HT 1A agonist, after oral administration on small intestinal transit was blocked by raclopride or saclofen. …
Number of citations: 75 journals.physiology.org
AK Sundgren-Andersson, P Östlund… - Neuroimmunomodulation, 1998 - karger.com
… (induced by human recombinant IL-1ß, 5 Ìg/kg, ip), stress-induced hyperthermia (handling of the animal), hypothermia (induced by (B)-8-hydroxy-2-dipropylaminotetralin hydrobromide, …
Number of citations: 36 karger.com
O Johnson, J Becnel, CD Nichols - Neuroscience, 2009 - Elsevier
… To examine the role of 5-HT 1A -like receptors we used the 5-HT 1A receptor agonist 8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT), and the 5-HT 1A receptor …
Number of citations: 149 www.sciencedirect.com
SH Han - 스트레스硏究, 2007 - dbpia.co.kr
… The postsynaptic serotonergic effect was mimicked by a specific 5-HT1A receptor agonist, 8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT). These opioidergic and …
Number of citations: 0 www.dbpia.co.kr
JJ Lee, ET Hahm, CH Lee, YW Cho - European journal of pharmacology, 2008 - Elsevier
… The 5-HT-activated K + current was mimicked by a 5-HT 1A receptor agonist, (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide, and was reversibly blocked by a 5-HT 1A receptor …
Number of citations: 6 www.sciencedirect.com
G Fabbiani, MI Rehermann, C Aldecosea… - Frontiers in neural …, 2018 - frontiersin.org
… The 5-HT 1A receptor agonist (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) blocked the increase in 5-HT+ cells suggesting 5-HT 1A receptors may trigger the …
Number of citations: 19 www.frontiersin.org
K Fukumoto, M Iijima, T Funakoshi… - International Journal of …, 2018 - academic.oup.com
… effects were mimicked by intra- medial prefrontal cortex, but not systemic, administration of a serotonin 1A receptor agonist, (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-…
Number of citations: 70 academic.oup.com
MJ Ormazábal, C Goicoechea, MJ Alfaro, E Sánchez… - Brain research, 1999 - Elsevier
… The 5-HT 1A agonist (±)-8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) diminished calcitonin analgesia, this effect being antagonised by the 5-HT 1A antagonist (WAY …
Number of citations: 18 www.sciencedirect.com
AU Odland, L Jessen, CM Fitzpatrick… - ACS Chemical …, 2019 - ACS Publications
8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram | ACS Chemical Neuroscience ACS ACS Publications C&EN …
Number of citations: 14 pubs.acs.org
B Restrepo, ML Martín, L San Román… - Journal of Diabetes …, 2010 - hindawi.com
… The enhancement of the bradycardia at low doses of 5-CT was reproduced by 5-HT1A agonist 8-hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) and abolished by WAY-…
Number of citations: 13 www.hindawi.com

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